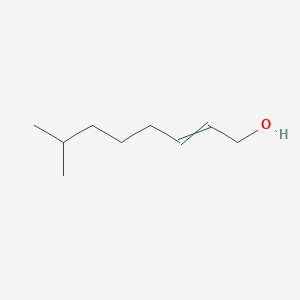

7-Methyloct-2-en-1-ol

Description

Contextualization within the Class of Branched Unsaturated Alcohols

Organic compounds containing one or more hydroxyl (-OH) groups are known as alcohols. sips.org.in When a molecule also contains a carbon-carbon double or triple bond, it is classified as an unsaturated alcohol. ksu.edu.sa The position of this unsaturation relative to the hydroxyl group significantly influences the molecule's reactivity. researchgate.net

7-Methyloct-2-en-1-ol belongs to the subclass of branched unsaturated alcohols. The term "branched" indicates that the carbon backbone is not a simple linear chain but contains alkyl side groups. uclan.ac.uk Specifically, this compound is a primary alcohol, as the hydroxyl group is attached to a carbon atom that is bonded to only one other carbon atom. ksu.edu.sa Its structure as an allylic alcohol, where the hydroxyl group is bonded to a carbon adjacent to a double bond, imparts specific chemical reactivity. researchgate.net

Structural Characterization and Stereochemical Considerations of this compound

The systematic IUPAC name, this compound, precisely describes its molecular structure. It consists of an eight-carbon chain (oct-), a primary alcohol at position 1 (-ol), a carbon-carbon double bond between carbons 2 and 3 (-2-en-), and a methyl group substituent at position 7.

Key chemical properties of the compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₈O |

| Molecular Weight | 142.24 g/mol |

| IUPAC Name | This compound |

| CAS Number | 62151-22-8 |

Data sourced from public chemical databases.

Stereochemistry is a critical aspect of this compound's identity. The molecule possesses two distinct stereogenic features:

Geometric Isomerism: The presence of the double bond at the C2 position allows for the existence of geometric isomers. The substituents on the double bond can be arranged in either a trans (E) or cis (Z) configuration.

Chirality: The carbon atom at position 7 is a chiral center, as it is bonded to four different groups (a hydrogen atom, a methyl group, an isobutyl group, and the rest of the carbon chain). This gives rise to two possible enantiomers, designated as (R) and (S).

Consequently, this compound can exist as four distinct stereoisomers: (2E, 7R)-7-methyloct-2-en-1-ol, (2E, 7S)-7-methyloct-2-en-1-ol, (2Z, 7R)-7-methyloct-2-en-1-ol, and (2Z, 7S)-7-methyloct-2-en-1-ol. The specific stereoisomer is crucial in stereoselective synthesis and in biological contexts where molecular shape dictates interaction with enzymes and receptors.

Significance of this compound in Contemporary Organic Chemistry and Chemical Biology Research

The significance of this compound in research is primarily as a synthetic building block and a model compound for studying specific chemical transformations.

In organic chemistry , the compound serves as a versatile intermediate. Its two functional groups—the primary allylic alcohol and the internal double bond—are reactive sites for a wide array of chemical reactions. The primary alcohol can be oxidized to form the corresponding aldehyde or carboxylic acid. The double bond can undergo reduction to yield the saturated alcohol, 6-methyloctan-1-ol. The utility of such branched unsaturated structures is evident in the synthesis of complex natural products. For instance, a structurally related compound, (E)-8-tert-butyldiphenylsilyloxy-7-methyloct-6-en-2-yn-1-ol, was employed as a key fragment in a synthetic approach toward the macrocyclic precursors of phomactins. rsc.org Furthermore, emerging biocatalytic methods utilize enzymes like ketoreductases to perform stereoselective reductions on related unsaturated alcohols, highlighting a green chemistry approach to synthesizing valuable chiral molecules.

In chemical biology , while direct research on this compound as a signaling molecule is not extensively documented, its structure is representative of compounds found in nature, particularly as insect pheromones. Many insect pheromones are branched unsaturated alcohols or their derivatives. ontosight.aiharvard.edu For example, (–)-(Z)-14-methylhexadec-8-en-l-ol is a known sex pheromone of the dermestid beetle Trogoderma inclusum. harvard.edu The study of the synthesis and biological activity of compounds like this compound can therefore contribute to the broader understanding of chemical ecology and the development of new pest management strategies based on synthetic pheromones.

Structure

3D Structure

Properties

CAS No. |

62151-22-8 |

|---|---|

Molecular Formula |

C9H18O |

Molecular Weight |

142.24 g/mol |

IUPAC Name |

7-methyloct-2-en-1-ol |

InChI |

InChI=1S/C9H18O/c1-9(2)7-5-3-4-6-8-10/h4,6,9-10H,3,5,7-8H2,1-2H3 |

InChI Key |

JOUYSHNFXRLSBA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC=CCO |

Origin of Product |

United States |

Synthetic Strategies for 7 Methyloct 2 En 1 Ol and Its Stereoisomers

Retrosynthetic Analysis and Strategic Disconnections for 7-Methyloct-2-en-1-ol

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, several logical disconnections can be proposed, primarily focusing on the formation of the C2-C3 double bond and the C6-C7 bond to introduce the methyl branch.

One common strategy involves disconnecting the molecule at the double bond, suggesting an olefination reaction . This approach breaks the molecule into a C7 aldehyde and a C2 ylide or phosphonate (B1237965) fragment. This is a versatile method as the choice of olefination reagent can influence the stereochemistry of the resulting alkene.

Another key disconnection is at the C6-C7 bond. This suggests an alkylation or coupling reaction to attach the isobutyl group. This could involve the reaction of a nucleophilic organometallic reagent with a suitable electrophile. For a stereoselective synthesis, this disconnection allows for the introduction of the chiral center at C7.

A third approach could involve olefin metathesis , where the carbon skeleton is assembled by forming the double bond from two smaller olefinic precursors.

These primary disconnections form the basis for the synthetic strategies discussed in the following sections.

Carbon-Carbon Bond Formation Methodologies

The construction of the carbon framework of this compound can be achieved through several reliable carbon-carbon bond-forming reactions.

Olefination reactions are fundamental in alkene synthesis. The Wittig reaction and its modifications are particularly useful for creating the C2-C3 double bond in this compound with control over the stereochemistry.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide. The stereochemical outcome is dependent on the nature of the ylide. Stabilized ylides, which have an electron-withdrawing group on the carbanion, generally lead to the formation of (E)-alkenes. organic-chemistry.orglibretexts.orgwikipedia.orgjove.com In contrast, non-stabilized ylides typically yield (Z)-alkenes. organic-chemistry.orglibretexts.orgwikipedia.orgjove.com

For the synthesis of (E)-7-methyloct-2-en-1-ol, a stabilized ylide would be required. Conversely, a non-stabilized ylide would be employed for the synthesis of the (Z)-isomer.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate carbanions. nrochemistry.comwikipedia.orgorganic-chemistry.orgalfa-chemistry.comyoutube.com This reaction is highly stereoselective and generally produces (E)-alkenes with high purity. nrochemistry.comwikipedia.orgorganic-chemistry.orgalfa-chemistry.comyoutube.com The water-soluble nature of the phosphate (B84403) byproduct simplifies purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. organic-chemistry.orgalfa-chemistry.com For achieving (Z)-selectivity, the Still-Gennari modification of the HWE reaction can be employed. nrochemistry.comwikipedia.org

| Reaction | Typical Reagents | Primary Product Stereochemistry |

|---|---|---|

| Wittig Reaction (Stabilized Ylide) | Aldehyde, Ph3P=CHCO2R | (E)-alkene |

| Wittig Reaction (Non-stabilized Ylide) | Aldehyde, Ph3P=CHR (R=alkyl) | (Z)-alkene |

| Horner-Wadsworth-Emmons Reaction | Aldehyde, (RO)2P(O)CH2CO2R' + Base | (E)-alkene |

| Still-Gennari HWE Modification | Aldehyde, (CF3CH2O)2P(O)CH2CO2R' + KHMDS, 18-crown-6 | (Z)-alkene |

The introduction of the methyl group at the C7 position can be accomplished through various alkylation and coupling strategies. A common and effective method is the use of Grignard reagents . These organomagnesium halides are potent nucleophiles that react with electrophiles such as epoxides to form new carbon-carbon bonds. organicchemistrytutor.comorganicchemistrytutor.comchemistrysteps.commasterorganicchemistry.compearson.com

For the synthesis of this compound, a retrosynthetic disconnection at the C5-C6 bond suggests the reaction of a Grignard reagent derived from isobutyl bromide with a suitable C5 electrophile containing the allylic alcohol moiety. A particularly elegant approach for stereocontrol involves the ring-opening of a chiral epoxide. The reaction of an organometallic reagent with an epoxide is a regioselective and stereospecific SN2 reaction, leading to inversion of configuration at the carbon atom that is attacked. organicchemistrytutor.comchemistrysteps.com

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. Cross-metathesis (CM) , in particular, is a viable strategy for the synthesis of this compound. organic-chemistry.orgresearchgate.netillinois.edumasterorganicchemistry.comnih.gov This reaction involves the "swapping" of alkylidene groups between two alkenes, catalyzed by transition metal complexes, most notably those based on ruthenium (e.g., Grubbs' catalysts). masterorganicchemistry.com

A plausible cross-metathesis approach to this compound could involve the reaction of 1-penten-1-ol with 3-methyl-1-butene. The stereoselectivity of the resulting double bond can often be controlled to favor the more thermodynamically stable (E)-isomer, although mixtures of E and Z isomers are common. masterorganicchemistry.com

While Ring-Closing Metathesis (RCM) is less directly applicable to the synthesis of an acyclic molecule like this compound, it is a cornerstone of modern organic synthesis for the formation of cyclic structures.

Stereoselective and Enantioselective Synthesis of this compound

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective and enantioselective methods for the synthesis of this compound is of significant importance.

A widely used strategy for controlling stereochemistry is the use of chiral auxiliaries . scielo.org.mxwikipedia.orgrsc.orgresearchgate.netresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

Evans' oxazolidinone auxiliaries are a prominent class of chiral auxiliaries that have been successfully applied in a variety of asymmetric reactions, including alkylations. wikipedia.orgrsc.orgresearchgate.net In a synthesis targeting the chiral center at C7 of this compound, an Evans auxiliary could be acylated with a suitable carboxylic acid derivative. Deprotonation would then form a chiral enolate, which would react with an electrophile from one face, directed by the steric bulk of the auxiliary. Subsequent removal of the auxiliary would provide the desired enantiomerically enriched product.

| Chiral Auxiliary Approach | Key Reagents | Stereochemical Control | Typical Diastereomeric Excess |

|---|---|---|---|

| Evans' Oxazolidinone Alkylation | N-Acyloxazolidinone, LDA or NaHMDS, Alkyl Halide | Facial selectivity of enolate alkylation | >95% |

Asymmetric Catalysis for Enantiomeric Purity

Achieving high enantiomeric purity in the synthesis of this compound hinges on the use of chiral catalysts that can differentiate between the two enantiotopic faces of a prochiral substrate. While specific catalytic systems for this compound are not extensively documented in readily available literature, general principles of asymmetric catalysis for the synthesis of allylic alcohols can be applied.

One common approach involves the asymmetric reduction of an appropriate α,β-unsaturated ketone or aldehyde. Chiral catalysts, often based on transition metals like ruthenium, rhodium, or iridium, complexed with chiral ligands, can facilitate the enantioselective transfer of a hydride to the carbonyl group. For the synthesis of a specific enantiomer of this compound, a precursor such as 7-methyloct-2-enal would be subjected to reduction using a catalyst system known for high enantioselectivity in similar substrates.

Another powerful strategy is the asymmetric addition of a vinyl nucleophile to an aldehyde. In this scenario, a chiral catalyst would mediate the addition of a vinyl organometallic reagent to 6-methylheptanal. The choice of catalyst and reaction conditions is crucial for controlling the facial selectivity of the addition, thereby determining the absolute configuration of the newly formed stereocenter at C-1.

The effectiveness of these catalytic systems is typically evaluated by the enantiomeric excess (ee) of the product, which quantifies the degree of enantiomeric purity. The development of new catalysts with high activity and selectivity remains an active area of research in organic synthesis.

Diastereoselective Control in Alcohol Formation

When a molecule already contains a stereocenter, the formation of a new one can lead to diastereomers. In the context of this compound, the existing chiral center at C-7 can influence the stereochemical outcome of reactions at other positions, a phenomenon known as diastereoselective control.

For instance, in the reduction of a ketone precursor that is already enantiopure at the C-7 position, the approach of the reducing agent to the carbonyl group can be sterically hindered by the existing chiral center. This can lead to a preferential formation of one diastereomer over the other. This substrate-controlled diastereoselectivity is a common strategy in stereoselective synthesis.

Alternatively, reagent-controlled diastereoselectivity can be employed. This involves using a chiral reagent or catalyst that overrides the influence of the existing stereocenter, allowing for the selective formation of a desired diastereomer. For example, a directed reduction, where a functional group on the substrate coordinates with the reducing agent, can dictate the stereochemical outcome.

The diastereomeric ratio (dr) is used to quantify the outcome of such reactions. High diastereoselectivity is essential for producing a single, well-defined stereoisomer of this compound.

Protective Group Strategies in the Synthesis of this compound Derivatives

In multi-step syntheses involving molecules with multiple functional groups, such as the hydroxyl group in this compound, it is often necessary to temporarily block or "protect" certain groups to prevent them from reacting under specific conditions. The choice of a protecting group is critical and depends on its stability to the reaction conditions and the ease of its selective removal later in the synthetic sequence.

For the hydroxyl group of this compound, a variety of protecting groups can be employed. Common choices include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) ethers, which are stable under a wide range of non-acidic conditions and can be readily removed with fluoride (B91410) reagents.

Ethers, such as benzyl (B1604629) (Bn) or p-methoxybenzyl (PMB) ethers, are also frequently used. These are generally more robust than silyl ethers and are typically removed by hydrogenolysis or under oxidative conditions, respectively. The selection of a particular protecting group allows for an "orthogonal" protection strategy, where different protecting groups can be removed selectively without affecting others in the molecule.

The following table summarizes some common protecting groups for alcohols and their typical deprotection conditions:

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |

| tert-Butyldimethylsilyl ether | TBDMS or TBS | TBDMSCl, imidazole | TBAF, HF, Acetic Acid |

| Triisopropylsilyl ether | TIPS | TIPSCl, imidazole | TBAF, HF |

| Benzyl ether | Bn | Benzyl bromide, NaH | H₂, Pd/C |

| p-Methoxybenzyl ether | PMB | PMBCl, NaH | DDQ, CAN |

These strategies are crucial when chemical modifications are required at other parts of the this compound scaffold, for example, at the double bond or the aliphatic chain.

Total Synthesis of Complex Natural Products Featuring the this compound Core

The this compound structural motif is a potential building block in the total synthesis of more complex natural products. While specific examples where this exact compound is a direct precursor are not prominently featured in the literature, structurally similar chiral allylic alcohols are common intermediates.

The synthesis of natural products often involves the convergent assembly of several complex fragments. A chiral, enantiopure fragment like a specific stereoisomer of this compound could be synthesized independently and then coupled with other fragments to construct the final target molecule.

For instance, the allylic alcohol functionality could be used in a variety of carbon-carbon bond-forming reactions, such as cross-coupling reactions or as a precursor for an Ireland-Claisen rearrangement to introduce new stereocenters with high levels of control. The double bond offers a handle for further functionalization, such as epoxidation or dihydroxylation, to build additional complexity.

The successful incorporation of the this compound core into a total synthesis would rely on the robust and stereocontrolled synthetic methods discussed in the preceding sections to ensure the correct stereochemistry in the final natural product.

Biosynthetic Pathways and Enzymatic Transformations Involving 7 Methyloct 2 En 1 Ol

Hypothetical Biosynthetic Routes of Branched Unsaturated Alcohols in Nature

The biosynthesis of branched-chain alcohols in nature is a multifaceted process, often originating from amino acid metabolism or fatty acid synthesis pathways. While the specific pathway for 7-Methyloct-2-en-1-ol has not been definitively elucidated, several hypothetical routes can be proposed based on known biochemical reactions.

One plausible pathway involves the extension of branched-chain amino acid catabolism. researchgate.netresearchgate.net For instance, the degradation of leucine (B10760876) produces isovaleryl-CoA, which could potentially serve as a precursor. Through a series of condensation and reduction reactions, analogous to those in fatty acid synthesis, the carbon chain could be elongated. The introduction of the double bond could be catalyzed by a dehydratase enzyme at an appropriate stage of the chain elongation process. Subsequent reduction of a carboxyl group would then yield the final alcohol.

Alternatively, a pathway starting from short-chain branched carboxylic acids could be envisioned. These precursors can be assembled from smaller building blocks and then undergo enzymatic modifications. The production of various branched alcohols with carbon numbers ranging from 5 to 8 has been demonstrated in engineered metabolic pathways, highlighting the feasibility of such routes. nih.gov

Below is a table summarizing key enzymes and reactions that could be involved in a hypothetical biosynthetic pathway for this compound.

| Enzyme Class | Potential Role in Biosynthesis | Example Substrates/Products |

| Ketoacid Decarboxylase | Decarboxylation of a ketoacid precursor | α-ketoisocaproate to isovaleraldehyde |

| Alcohol Dehydrogenase | Reduction of an aldehyde to an alcohol | Isovaleraldehyde to Isovaleryl alcohol |

| Acyl-CoA Carboxylase | Carboxylation to extend the carbon chain | Isovaleryl-CoA to a longer chain ketoacyl-CoA |

| Enoyl-CoA Reductase | Reduction of a double bond in the carbon chain | Unsaturated acyl-CoA to saturated acyl-CoA |

| Dehydratase | Introduction of a double bond | Hydroxyacyl-CoA to enoyl-CoA |

Role of Terpene Synthases and Related Enzymes in Isoprenoid Metabolism

Terpene synthases are a diverse class of enzymes responsible for the synthesis of a vast array of isoprenoid compounds. pnas.orgnih.gov These enzymes catalyze complex cyclization and rearrangement reactions of acyclic prenyl diphosphate (B83284) precursors, such as geranyl diphosphate (GPP) and farnesyl diphosphate (FPP). researchgate.net While this compound is not a typical terpene, the catalytic mechanisms of terpene synthases offer insights into the formation of branched and unsaturated structures.

Terpene synthases are known for their ability to generate multiple products from a single substrate through carbocation-driven reactions. acs.org It is conceivable that a related enzyme, perhaps an evolutionary offshoot of a terpene synthase, could catalyze the formation of a C9 backbone with the specific branching and unsaturation pattern of this compound from a non-standard isoprenoid precursor or through an unusual rearrangement of a typical one.

The formation of all terpenoids originates from the assembly of the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.govresearchgate.net The condensation of these units creates the various prenyl diphosphate substrates for terpene synthases.

| Terpene Precursor | Carbon Atoms | Resulting Terpene Class |

| Geranyl Diphosphate (GPP) | 10 | Monoterpenes |

| Farnesyl Diphosphate (FPP) | 15 | Sesquiterpenes |

| Geranylgeranyl Diphosphate (GGPP) | 20 | Diterpenes |

Although a direct role for classical terpene synthases in the biosynthesis of this compound is speculative, the principles of carbocation chemistry they employ are fundamental to the formation of diverse organic molecules in nature.

Investigation of Enzymatic Biotransformations for this compound

For example, a lipase (B570770) could catalyze the esterification of the hydroxyl group of this compound with a fatty acid to produce a novel ester with potentially interesting properties. An oxidoreductase could be used to oxidize the alcohol to the corresponding aldehyde or carboxylic acid. Furthermore, a cytochrome P450 enzyme could introduce a hydroxyl group at another position on the carbon chain, leading to a polyhydroxylated derivative.

The development of multi-step enzyme-catalyzed processes could enable the synthesis of complex derivatives of this compound in an environmentally friendly and efficient manner. dntb.gov.ua

Precursor Incorporation and Metabolic Labeling Studies to Elucidate Biosynthetic Origins

To definitively determine the biosynthetic pathway of this compound in a producing organism, precursor incorporation and metabolic labeling studies would be indispensable. These techniques involve feeding the organism with isotopically labeled potential precursors and tracking the incorporation of the label into the final product.

For instance, if the biosynthesis proceeds via a leucine degradation pathway, feeding the organism with ¹³C-labeled leucine should result in the incorporation of the ¹³C label into the this compound molecule. The position of the label in the final product can then be determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

By systematically testing a range of labeled precursors, it would be possible to piece together the biosynthetic puzzle and identify the key intermediates and enzymatic steps involved in the formation of this compound.

Ecological and Biological Functions of 7 Methyloct 2 En 1 Ol Non Human Focus

Semiochemical Activity and Chemical Communication Mechanisms

Semiochemicals are chemical substances that carry information between organisms and are crucial in mediating interactions such as mating, predation, and defense. plantprotection.pl They are broadly classified into pheromones (intraspecific communication) and allelochemicals (interspecific communication), which include kairomones, allomones, and synomones. researchgate.netplantprotection.pl

Potential Pheromonal Functions in Insect Species

Pheromones are semiochemicals that mediate interactions between individuals of the same species. plantprotection.pl Despite the well-documented role of various alcohols as insect pheromones, there is currently no specific scientific literature identifying 7-Methyloct-2-en-1-ol as a pheromone in any insect species. The investigation of insect chemical communication is an active area of research, and the pheromonal activity of numerous compounds is continuously being explored. nih.gov

Role in Kairomonal and Allomonal Interactions

Kairomones are semiochemicals that benefit the receiver but not the emitter, while allomones benefit the emitter but not the receiver. Microbial volatile organic compounds (MVOCs) can act as semiochemicals, influencing insect behavior such as feeding, aggregation, and oviposition. nih.gov However, specific research demonstrating the role of this compound as a kairomone or allomone in any interspecific interaction is not available in the current scientific literature.

Investigation of Plant-Insect Communication Modulated by Analogues

The study of structural analogues of known semiochemicals is a common strategy to understand the structure-activity relationships that govern chemical communication. However, there are no published studies investigating analogues of this compound and their potential role in modulating plant-insect communication.

Contribution to Volatile Organic Compound (VOC) Profiles in Biological Systems

Volatile organic compounds (VOCs) are produced by a wide variety of organisms, including fungi and plants, and play significant roles in their interactions with the environment. nih.govresearchgate.net The profile of VOCs emitted by an organism can be species-specific and is involved in processes like defense, pollination, and communication. nih.govnih.gov

Presence in Fungal and Plant Aroma Signatures

Fungi and plants produce a diverse array of volatile organic compounds, including various unsaturated alcohols. researchgate.netnih.govfrontiersin.org These compounds contribute to the characteristic aroma of the organism and can mediate ecological interactions. nih.gov For instance, 1-octen-3-ol (B46169) is a well-known fungal volatile. nih.gov While C9 alcohols have been identified in the volatile profiles of some fungi, there is no specific mention of this compound in the published literature on fungal or plant aroma signatures. mdpi.com

Characterization in Natural Extracts via GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique used to separate and identify volatile and semi-volatile compounds in natural extracts. phytopharmajournal.comnih.govutq.edu.iq This method is routinely used to characterize the VOC profiles of plants and fungi. scielo.org.mx Despite the widespread use of GC-MS in chemical ecology, there are no available scientific reports detailing the identification and characterization of this compound in any natural extracts from fungal or plant sources.

Potential as a Signaling Molecule in Inter- and Intra-species Interactions

Chemical signaling is a fundamental mode of communication in the natural world, with organisms utilizing a vast array of organic compounds to convey information. Alcohols, particularly those with moderate chain lengths and degrees of unsaturation like this compound, are known to function as semiochemicals—chemicals that mediate interactions between organisms.

In intra-species interactions, these compounds often act as pheromones, influencing behaviors such as mating, aggregation, and alarm responses. For inter-species communication, they can function as:

Allomones: Benefiting the emitter by affecting the behavior of a receiving species.

Kairomones: Benefiting the receiver of a different species that detects the compound.

Synomones: Mediating a mutually beneficial interaction between different species.

The specific role of this compound as a signaling molecule would be highly dependent on the biological context, including the species involved and the stereochemical configuration of the molecule. The precise arrangement of atoms in such compounds is often critical for their recognition by specific biological receptors. While direct evidence is yet to be established, the structural characteristics of this compound make it a plausible candidate for involvement in the intricate chemical dialogues of the natural world.

Exploration of Bioactivity Profiles for Agricultural or Environmental Applications (e.g., Fungicidal or Insect Deterrent Activity)

The potential for this compound to be utilized in agricultural or environmental management stems from the known bioactive properties of similar chemical structures.

Fungicidal Activity:

Research into the structure-activity relationships of aliphatic alcohols has demonstrated their potential as antifungal agents. Studies on various C6 and C9 alcohols, ketones, and aldehydes have shown that these compounds can inhibit the growth of pathogenic fungi. The mechanism of action is often attributed to the disruption of fungal cell membranes, leading to cell lysis and death. Although specific studies on this compound are not available, its identity as a C9 unsaturated alcohol suggests it could exhibit similar fungicidal or fungistatic properties.

Table 1: Comparative Antifungal Potential of Aliphatic Alcohols

| Compound Class | Carbon Chain Length | Saturation | Potential Fungal Targets | Inferred Activity Profile |

| Short-chain alcohols | C1-C5 | Saturated | Broad spectrum | Generally low to moderate |

| Mid-chain alcohols | C6-C12 | Saturated & Unsaturated | Plant pathogenic fungi, food spoilage yeasts | Potentially moderate to high |

| This compound | C9 | Unsaturated | Aspergillus, Fusarium, Botrytis spp. | Hypothesized Fungicidal/Fungistatic |

| Long-chain alcohols | >C12 | Saturated & Unsaturated | Wood-decaying fungi | Variable |

Insect Deterrent Activity:

Aliphatic alcohols have also been investigated for their effects on insect behavior. Certain unsaturated alcohols are known components of plant volatile emissions that can either attract or repel herbivorous insects. This repellent effect is often mediated through the insect's olfactory system, where the compound may block receptors for attractant cues or elicit an avoidance response. The potential for this compound to act as an insect deterrent would depend on the target insect species and its specific olfactory sensitivities. Further research could explore its efficacy as a natural alternative to synthetic insecticides.

Table 2: Potential Insect Deterrent Applications of this compound

| Target Pest Category | Potential Mechanism of Action | Possible Application |

| Aphids and other sucking insects | Olfactory repellency, disruption of host-finding | Sprayable formulations for crop protection |

| Stored product pests (e.g., beetles, moths) | Oviposition deterrence, feeding inhibition | Incorporation into packaging materials, fumigation |

| Biting flies and mosquitoes | Masking of host attractant cues | Component in area-wide repellent systems |

Structure Activity Relationship Sar and Structure Odor Relationship Sor Studies of 7 Methyloct 2 En 1 Ol Analogues

Impact of Stereochemistry on Biological and Olfactory Activities

Chirality plays a crucial role in the interaction of molecules with biological systems, including olfactory receptors. For a chiral molecule like 7-methyloct-2-en-1-ol, the spatial arrangement of its atoms can dramatically influence its odor profile. The two enantiomers, (R)-7-methyloct-2-en-1-ol and (S)-7-methyloct-2-en-1-ol, are likely to exhibit distinct olfactory characteristics due to their differential binding affinities with specific olfactory receptors. This phenomenon arises from the three-dimensional nature of the binding pockets in these receptors, which can preferentially accommodate one enantiomer over the other.

Disclaimer: The following data table is illustrative and based on general principles of stereochemistry in olfaction, as specific experimental data for this compound enantiomers is not publicly available.

| Compound | Stereochemistry | Hypothetical Odor Profile | Hypothetical Odor Threshold (in ppb) |

| This compound | Racemic | Floral, slightly waxy, with a green nuance | 5 |

| (R)-7-Methyloct-2-en-1-ol | R | More pronounced floral, lily-of-the-valley, clean | 2 |

| (S)-7-Methyloct-2-en-1-ol | S | Weaker floral, more green and fatty notes | 10 |

Elucidation of Functional Group and Alkene Moiety Importance in SAR

Modification or removal of these functional groups would be expected to lead to a significant alteration or loss of the original floral odor. For example, oxidation of the alcohol to an aldehyde or carboxylic acid, or saturation of the double bond, would likely result in molecules with entirely different scent profiles.

Disclaimer: The following data table is illustrative and based on established principles of structure-odor relationships for fragrance molecules, as specific experimental data for the listed analogues of this compound is not publicly available.

| Compound | Modification | Hypothetical Odor Profile |

| This compound | Parent Compound | Floral, lily-of-the-valley |

| 7-Methyloctan-1-ol | Saturated Alkene | Waxy, slightly citrus, fatty |

| 7-Methyloct-2-enal | Oxidation to Aldehyde | Aldehydic, green, slightly fatty |

| 7-Methyloct-2-en-1-yl acetate | Esterification | Fruity, floral, slightly sweet |

| 7-Methyloct-1-ene | Removal of Hydroxyl | Hydrocarbon-like, non-descript |

Investigation of Branching Pattern and Chain Length Effects on Biological Responses

For instance, moving the methyl group to a different position or replacing it with a larger alkyl group would alter the steric interactions with the olfactory receptor. Similarly, increasing or decreasing the carbon chain length would affect the molecule's volatility and its fit within the receptor's binding pocket. In homologous series of aliphatic alcohols, odor thresholds often decrease with increasing chain length up to a certain point, after which they may increase again due to reduced volatility.

Disclaimer: The following data table is illustrative and based on general trends observed in structure-activity relationship studies of aliphatic alcohols, as specific experimental data for these analogues of this compound is not publicly available.

| Compound | Modification | Hypothetical Odor Profile | Hypothetical Odor Threshold (in ppb) |

| This compound | Parent Compound | Floral, lily-of-the-valley | 5 |

| 6-Methyloct-2-en-1-ol | Isomeric Branching | Greener, less floral | 8 |

| 7-Methylhept-2-en-1-ol | Shorter Chain | Sharper, more chemical | 15 |

| 7-Methylnon-2-en-1-ol | Longer Chain | More waxy, less floral | 3 |

| Oct-2-en-1-ol | No Branching | Simpler green, fatty | 12 |

Chemoreception Mechanisms and Olfactory Receptor Binding of Analogues

The perception of odor begins with the interaction of volatile molecules with olfactory receptors (ORs), which are G-protein coupled receptors located in the olfactory epithelium. The binding of an odorant to an OR triggers a signal transduction cascade that results in a neural signal being sent to the brain. The specificity of this interaction is determined by the three-dimensional shape, size, and chemical properties of both the odorant and the receptor's binding pocket.

Disclaimer: The following data table is illustrative and based on the theoretical principles of ligand-receptor binding in chemoreception, as specific experimental binding affinities for this compound analogues are not publicly available.

| Compound Analogue | Structural Feature | Hypothetical Binding Affinity to a Floral Receptor |

| (R)-7-Methyloct-2-en-1-ol | Optimal Stereochemistry | High |

| (S)-7-Methyloct-2-en-1-ol | Suboptimal Stereochemistry | Low |

| 7-Methyloctan-1-ol | Increased Flexibility | Moderate |

| 7-Methylnon-2-en-1-ol | Increased Chain Length | Moderate to High |

| 7-Methylhept-2-en-1-ol | Decreased Chain Length | Low to Moderate |

Computational Modeling and Quantitative Structure-Activity Relationships (QSAR)

Computational modeling and Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for predicting the olfactory properties of new molecules and for understanding the molecular features that govern odor perception. QSAR models attempt to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity, such as odor threshold or perceived intensity.

For this compound and its analogues, a QSAR model could be developed by calculating a range of molecular descriptors for each compound and correlating them with their experimentally determined olfactory data. These descriptors can include constitutional, topological, geometrical, and electronic properties. A well-validated QSAR model could then be used to predict the odor profiles of yet-to-be-synthesized analogues, thereby guiding the design of new fragrance ingredients.

Disclaimer: The following data table is a hypothetical representation of a QSAR model for illustrative purposes, as a specific, published QSAR model for this compound analogues is not available.

| Molecular Descriptor | Description | Hypothetical Correlation with Floral Odor Intensity |

| Molecular Weight | Mass of the molecule | Positive (within a certain range) |

| LogP | Lipophilicity | Positive |

| Hydrogen Bond Donors | Number of H-bond donor atoms | Positive (for the -OH group) |

| Molecular Shape Index | A measure of molecular shape | High correlation for specific shapes |

| Dipole Moment | Measure of molecular polarity | Moderate correlation |

Advanced Analytical Methodologies for the Characterization and Detection of 7 Methyloct 2 En 1 Ol

Chromatographic Separation and Isolation Techniques

Chromatography is essential for isolating 7-Methyloct-2-en-1-ol from complex mixtures, such as synthetic reaction products or natural extracts, and for determining its purity.

Gas Chromatography (GC) for Volatile Mixture Analysis

Gas chromatography is the foremost technique for analyzing volatile and semi-volatile compounds like this compound, which is expected to have a relatively low boiling point due to its molecular weight and structure. When analyzing insect pheromones or essential oils, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is standard. researchgate.netnist.gov The separation is typically performed on a capillary column with a specific stationary phase.

For a C9 unsaturated alcohol, a mid-polarity stationary phase, such as one containing a percentage of phenyl-methylpolysiloxane (e.g., DB-5ms), or a more polar phase like those containing polyethylene (B3416737) glycol (e.g., DB-WAX), would be appropriate. The choice depends on the polarity of the other components in the mixture. A temperature-programmed oven is used to ensure efficient separation of compounds with different boiling points.

Table 1: Representative GC Parameters for Analysis of C9 Alcohols

| Parameter | Typical Value/Condition |

| Column Type | Capillary Column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness) |

| Stationary Phase | Mid-polarity (e.g., 5% Phenyl-methylpolysiloxane) or Polar (e.g., Wax-type) |

| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min) |

| Inlet Temperature | 250 °C |

| Oven Program | Initial Temp: 50-60 °C, hold for 1-2 min; Ramp: 5-10 °C/min to 220-240 °C; Hold for 5-10 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

High-Performance Liquid Chromatography (HPLC) for Preparative and Analytical Separations

High-Performance Liquid Chromatography (HPLC) is less common for analyzing small, volatile alcohols but is highly valuable for non-volatile derivatives or for preparative-scale purification. For analytical purposes, this compound would likely be derivatized to include a chromophore (a light-absorbing group) to enable detection by a UV-Vis detector.

For preparative HPLC, the goal is to isolate the pure compound from a reaction mixture. Normal-phase chromatography using a silica (B1680970) column with a non-polar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate) would be a suitable approach. The separation is based on the polarity of the compounds, with the polar alcohol group of this compound interacting with the stationary phase.

Enantioselective Chromatography for Chiral Analysis

The carbon at position 7 in this compound is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers ((R)- and (S)-7-Methyloct-2-en-1-ol). In biological systems, often only one enantiomer is active. Enantioselective chromatography is crucial for separating and quantifying these enantiomers. rsc.orgresearchgate.net

This is most commonly achieved using a chiral stationary phase (CSP) in either GC or HPLC. For GC, columns coated with cyclodextrin (B1172386) derivatives are effective at separating the enantiomers of volatile compounds like alcohols. rsc.orgresearchgate.net The different interactions between each enantiomer and the chiral stationary phase cause them to travel through the column at different rates, allowing for their separation. The specific cyclodextrin derivative and operating conditions must be optimized to achieve baseline resolution of the enantiomeric pair. rsc.orgresearchgate.netrsc.org

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopy is used to determine the precise molecular structure of an isolated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. uobasrah.edu.iqirisotope.comresearchgate.net Through ¹H NMR, ¹³C NMR, and 2D NMR experiments (like COSY and HSQC), the exact connectivity of atoms can be determined. uobasrah.edu.iqirisotope.com

Although a specific, verified spectrum for this compound is not available, the expected chemical shifts can be predicted based on known values for similar structural motifs. nih.gov

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H1 (-CH₂OH) | ~4.1 | Doublet |

| H2, H3 (-CH=CH-) | ~5.5 - 5.7 | Multiplet |

| H4 (-CH₂-) | ~2.0 | Multiplet |

| H5, H6 (-CH₂-CH₂-) | ~1.2 - 1.4 | Multiplet |

| H7 (-CH(CH₃)₂) | ~1.5 - 1.6 | Multiplet |

| H8, H9 (-CH(CH₃)₂) | ~0.9 | Doublet |

| OH | Variable | Singlet (broad) |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| C1 (-CH₂OH) | ~60 - 65 |

| C2 (=CH-) | ~125 - 130 |

| C3 (=CH-) | ~130 - 135 |

| C4, C5, C6 (-CH₂-) | ~25 - 40 |

| C7 (-CH(CH₃)₂) | ~35 - 40 |

| C8, C9 (-CH(CH₃)₂) | ~22 - 25 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information on the molecular weight and structural fragments of a molecule. When coupled with GC (GC-MS), it is a powerful tool for identifying components in a mixture. The molecular formula of this compound is C₉H₁₈O, giving it a molecular weight of approximately 142.24 g/mol . nih.govnist.gov

In an electron ionization (EI) mass spectrum, the molecule would be expected to show a molecular ion peak (M⁺) at m/z 142. Key fragmentation patterns would include the loss of a water molecule (H₂O) from the alcohol, resulting in a peak at m/z 124 (M-18). Other significant fragments would arise from cleavage at bonds adjacent to the double bond (allylic cleavage) and the carbon bearing the hydroxyl group.

Table 4: Predicted Key Mass Fragments for this compound

| m/z Value | Proposed Fragment |

| 142 | [C₉H₁₈O]⁺ (Molecular Ion) |

| 124 | [C₉H₁₆]⁺ (Loss of H₂O) |

| 99 | [M - C₃H₇]⁺ (Loss of isopropyl group) |

| 71 | [C₅H₁₁]⁺ (Cleavage at C4-C5) |

| 43 | [C₃H₇]⁺ (Isopropyl cation) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, these bonds absorb energy at their characteristic frequencies, resulting in an IR spectrum that serves as a molecular "fingerprint."

For this compound, the key functional groups are the hydroxyl (-OH) group, the carbon-carbon double bond (C=C), and the aliphatic carbon-hydrogen (C-H) bonds. Each of these groups produces a distinct absorption band in the IR spectrum.

O-H Stretch: The alcohol functional group is readily identifiable by a strong and typically broad absorption band in the region of 3200-3600 cm⁻¹. labrulez.com The broadness of this peak is a result of intermolecular hydrogen bonding between the alcohol molecules. youtube.com

C-H Stretches: The spectrum will exhibit multiple C-H stretching vibrations. The sp²-hybridized carbons of the alkene group (=C-H) show absorption bands in the 3000-3100 cm⁻¹ region. nih.gov In contrast, the sp³-hybridized carbons of the alkyl chain (-C-H) produce strong absorptions in the 2850-2960 cm⁻¹ range. youtube.com

C=C Stretch: The carbon-carbon double bond of the alkene functional group gives rise to a stretching vibration that typically appears in the 1620-1680 cm⁻¹ region. labrulez.com The intensity of this peak can vary and may be weak.

By analyzing the presence and characteristics of these absorption bands, IR spectroscopy provides rapid and conclusive evidence for the principal functional groups within the this compound structure.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Bond Vibration | Characteristic Frequency Range (cm⁻¹) | Intensity |

| Alcohol | O-H stretch | 3200 - 3600 | Strong, Broad |

| Alkene | =C-H stretch | 3000 - 3100 | Medium |

| Alkane | -C-H stretch | 2850 - 2960 | Strong |

| Alkene | C=C stretch | 1620 - 1680 | Weak to Medium |

Hyphenated Analytical Techniques for Comprehensive Profiling (e.g., GC-MS)

To achieve comprehensive profiling and unambiguous identification, especially in complex mixtures, hyphenated analytical techniques are employed. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds like this compound. nih.gov This powerful technique combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry.

In a typical GC-MS analysis, the sample is first vaporized and introduced into the GC system. The components of the mixture are then separated as they travel through a long, narrow column. The separation is based on the compounds' different boiling points and affinities for the column's stationary phase. Volatile compounds like terpene alcohols are well-suited for this separation method. nih.gov

As each separated compound elutes from the GC column, it enters the mass spectrometer. The MS ionizes the molecules, causing them to fragment into characteristic patterns. The mass-to-charge ratio of these fragments is measured, generating a mass spectrum that is unique to the compound's structure. This mass spectrum acts as a chemical fingerprint, which can be compared against spectral libraries for positive identification. GC-MS is widely used for the profiling of terpenes and terpenoids in various fields, from flavor and fragrance analysis to metabolomics. nih.govnih.gov

Development of Quantitative Analytical Methods for Biological Matrices

Quantifying this compound in biological matrices such as blood, plasma, or tissue presents significant challenges due to the complexity of the matrix and the volatile nature of the analyte. The development of a robust and reliable quantitative method, typically using GC-MS, is essential for pharmacokinetic, toxicological, or biomarker studies. While a specific validated method for this compound was not found in the reviewed literature, the established methodologies for other volatile terpenes and alcohols in biological samples provide a clear framework for its development. nih.govnih.gov

The development process involves several critical steps:

Sample Preparation: This is a crucial step to isolate the analyte from interfering matrix components like proteins and lipids. For volatile compounds, headspace (HS) extraction is a common and effective technique. nih.gov In HS-GC-MS, the sample is heated in a sealed vial, allowing volatile analytes to partition into the gas phase (headspace) above the sample. A portion of this vapor is then injected into the GC. Another powerful technique is Solid-Phase Microextraction (SPME), where a coated fiber is exposed to the sample's headspace to adsorb and concentrate the analytes before thermal desorption in the GC injector. nih.gov

Internal Standard Selection: An internal standard (IS) is a compound with similar chemical properties to the analyte but is not naturally present in the sample. It is added at a known concentration to all samples, calibrators, and controls to correct for variations in sample preparation and instrument response. For this compound, a structurally similar alcohol or a stable isotope-labeled version would be an ideal IS.

Method Validation: A quantitative bioanalytical method must be rigorously validated to ensure its reliability. According to regulatory guidelines, validation includes assessing several key parameters:

Linearity and Range: The method should produce results that are directly proportional to the concentration of the analyte over a specified range. This is demonstrated by a calibration curve with a high correlation coefficient (r² > 0.99). nih.gov

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the repeatability of the results. Both are typically assessed at multiple concentration levels and should be within acceptable limits (e.g., ±15%). nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. nih.gov For terpene analysis using GC-MS, LOQs in the low µg/mL or even ng/mL range are often achievable. nih.govnj.gov

Selectivity and Matrix Effects: The method must be able to unequivocally measure the analyte in the presence of other components in the biological matrix.

The table below summarizes typical validation parameters reported in the literature for the quantitative analysis of similar volatile compounds in biological or complex matrices, providing expected benchmarks for a method developed for this compound.

Table 2: Typical Validation Parameters for Quantitative GC-MS Analysis of Volatile Compounds

| Validation Parameter | Typical Performance Metric | Reference |

| Linearity (r²) | > 0.99 | nih.gov |

| Range | e.g., 1 - 100 µg/mL | nih.gov |

| Accuracy (% Recovery) | 85 - 115% | nih.govnih.gov |

| Precision (% RSD) | < 15% | nih.govnih.gov |

| Limit of Detection (LOD) | e.g., 0.25 - 0.3 µg/mL | nih.govnih.gov |

| Limit of Quantification (LOQ) | e.g., 0.75 - 1.0 µg/mL | nih.govnih.gov |

Future Research Directions and Translational Perspectives for 7 Methyloct 2 En 1 Ol

Innovation in Sustainable and Green Synthetic Routes

The development of environmentally benign methods for chemical synthesis is a cornerstone of modern chemistry. Future research on 7-Methyloct-2-en-1-ol should prioritize the development of sustainable and green synthetic routes. This could involve:

Biocatalysis: Utilizing enzymes or whole-cell systems to catalyze the synthesis of this compound could offer high selectivity and reduce the need for harsh reagents and reaction conditions.

Renewable Feedstocks: Investigating the synthesis of this compound from renewable biomass sources would contribute to a more sustainable chemical industry.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Solvent Selection: Employing green solvents, such as water, supercritical fluids, or ionic liquids, to replace traditional volatile organic compounds.

A comparative analysis of potential green synthesis methodologies is presented in Table 1.

Table 1: Potential Green Synthetic Routes for this compound

| Synthetic Approach | Potential Advantages | Key Research Challenges |

|---|---|---|

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Enzyme discovery and optimization, scalability of biocatalytic processes. |

| Renewable Feedstocks | Reduced reliance on fossil fuels, lower carbon footprint. | Development of efficient conversion pathways from biomass. |

| Flow Chemistry | Improved safety, better process control, ease of scalability. | Initial setup costs, optimization of reaction parameters in a flow system. |

| Photocatalysis | Use of light as a renewable energy source. | Development of efficient and stable photocatalysts. |

Discovery of Novel Biological Activities and Ecological Roles

The structural features of this compound suggest it may possess interesting biological activities and play a role in ecological interactions. A critical area of future research will be to elucidate these functions. This could include:

Pheromonal Activity: Investigating its potential as a pheromone for insect species, which could have significant implications for pest management.

Allelochemical Effects: Exploring its role as an allelochemical, mediating interactions between different species, such as plant-insect or insect-insect relationships.

Antimicrobial Properties: Screening this compound for activity against various microbial pathogens.

Development of Environmentally Benign Semiochemical-Based Pest Management Strategies

Should this compound be identified as a semiochemical, it could pave the way for the development of eco-friendly pest management strategies. plantprotection.plresearchgate.net Semiochemicals are signaling molecules that can be used to manipulate insect behavior for crop protection. plantprotection.pl Future research in this area would focus on:

Mating Disruption: Using synthetic this compound to disrupt the mating communication of pest insects.

Mass Trapping: Developing traps baited with this compound to attract and capture large numbers of pests.

Push-Pull Strategies: Integrating the use of this compound as a repellent ("push") with an attractant ("pull") to direct pests away from crops.

Bio-Inspired Synthesis and Biomimetic Transformations

Nature often provides elegant and efficient solutions to complex chemical transformations. Bio-inspired and biomimetic synthesis approaches could offer novel ways to produce this compound. Research in this domain might involve:

Mimicking Biosynthetic Pathways: Identifying the natural biosynthetic pathway of this compound (if one exists) and using this knowledge to design a laboratory synthesis.

Cascade Reactions: Developing multi-step reactions that occur in a single pot, mimicking the efficiency of enzymatic processes in living organisms.

Integration of Omics Technologies for Systems-Level Understanding of its Biological Context

To gain a comprehensive understanding of the biological relevance of this compound, the integration of "omics" technologies will be crucial. This systems biology approach can provide a holistic view of how this compound interacts with biological systems. Potential research avenues include:

Transcriptomics: Analyzing how exposure to this compound affects gene expression in a target organism.

Proteomics: Investigating changes in the protein profile of an organism in response to the compound.

Metabolomics: Studying the impact of this compound on the metabolic pathways of an organism.

By integrating these different omics datasets, researchers can build comprehensive models of the compound's mode of action and its broader biological context.

Q & A

Q. What are the established synthetic routes for 7-Methyloct-2-en-1-ol, and how can purity be validated?

Methodological Answer:

- Synthesis: Common routes include Grignard reactions with prenol derivatives or hydroboration-oxidation of allylic alcohols. For example, allylic alcohols can be functionalized via stereoselective oxidation using catalytic Mn(III) complexes .

- Purity Validation:

- GC-MS : Quantify volatile impurities and confirm molecular ion peaks (e.g., m/z 142 for the parent ion) .

- NMR : Use NMR to verify structural integrity (e.g., characteristic olefinic protons at δ 5.2–5.4 ppm and hydroxyl proton at δ 1.5–2.0 ppm) .

- Chromatography : Employ reverse-phase HPLC with UV detection (λ = 210 nm) to assess purity ≥95% .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Identify hydroxyl (O-H stretch ~3350 cm) and alkene (C=C stretch ~1650 cm) functional groups .

- NMR : Assign carbons adjacent to the double bond (e.g., C2 at δ 120–125 ppm) and methyl branches (δ 15–25 ppm) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular formula (CHO) and isotopic patterns .

Q. How should researchers handle discrepancies in reported boiling points or solubility data?

Methodological Answer:

- Source Evaluation : Cross-reference peer-reviewed databases (e.g., NIST Chemistry WebBook ) and avoid unverified commercial platforms.

- Experimental Replication : Reproduce measurements under controlled conditions (e.g., boiling point via fractional distillation at reduced pressure) .

- Statistical Analysis : Apply ANOVA to compare literature values with experimental replicates, addressing outliers through iterative refinement .

Advanced Research Questions

Q. How can stereochemical outcomes in this compound synthesis be controlled?

Methodological Answer:

- Chiral Catalysts : Use Sharpless asymmetric epoxidation or Jacobsen kinetic resolution to isolate enantiomers. Monitor enantiomeric excess (ee) via chiral HPLC .

- Stereoselective Hydrogenation : Optimize Pd/C or Rh-based catalysts under H pressure to reduce double bonds while retaining configuration .

- Computational Modeling : Employ DFT calculations (e.g., Gaussian 16) to predict transition-state energies and guide catalyst selection .

Q. What strategies resolve contradictions in reported bioactivity or reaction kinetics?

Methodological Answer:

- Data Triangulation : Compare results across multiple assays (e.g., enzyme inhibition vs. cellular uptake studies) to identify context-dependent effects .

- Meta-Analysis : Aggregate datasets from open-access repositories (e.g., PubChem BioAssay) and apply mixed-effects models to account for variability .

- Error Source Mapping : Systematically evaluate experimental conditions (e.g., solvent polarity, temperature gradients) that may skew kinetic measurements .

Q. How can advanced chromatographic techniques improve isomer separation?

Methodological Answer:

- 2D-GC×GC : Enhance resolution of structural isomers using orthogonal stationary phases (e.g., polar/non-polar columns) .

- SFC (Supercritical Fluid Chromatography) : Utilize CO-based mobile phases with chiral columns for high-throughput enantiomer separation .

- Machine Learning Integration : Train algorithms on retention time data to predict optimal separation parameters for novel derivatives .

Q. What methodologies validate the environmental stability of this compound in ecological studies?

Methodological Answer:

- Photodegradation Assays : Expose samples to UV light (λ = 254 nm) and monitor decomposition via LC-MS, quantifying half-life (t) .

- Microcosm Studies : Simulate soil/water ecosystems to assess biodegradation pathways using -labeled tracers and isotope-ratio MS .

- QSAR Modeling : Predict ecotoxicology endpoints (e.g., LC) using Quantitative Structure-Activity Relationship tools like EPI Suite .

Data Management & Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility?

Methodological Answer:

- Detailed Protocols : Follow Beilstein Journal guidelines, including exact molar ratios, catalyst loadings, and reaction times .

- Supporting Information : Provide raw spectral data (e.g., NMR FID files) and chromatograms in open-access repositories like Zenodo .

- Version Control : Use platforms like GitLab to track iterative optimizations and share code for computational workflows .

Q. What steps mitigate risks of data misinterpretation in structure-activity studies?

Methodological Answer:

- Blinded Analysis : Assign independent teams to synthesize compounds and analyze bioactivity to reduce bias .

- Negative Controls : Include inert analogs (e.g., methylated derivatives) to distinguish target-specific effects from nonspecific interactions .

- Peer Validation : Submit datasets for pre-publication peer review via platforms like bioRxiv to solicit methodological feedback .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.